2-Phenethyl-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocin-8-ol hydrobromide
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Overview
Description
2-Phenethyl-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocin-8-ol hydrobromide, also known as phenazocine, is a synthetic opioid analgesic. It is structurally related to morphine and other benzomorphan derivatives. Phenazocine is known for its potent analgesic properties and has been used in clinical settings for pain management .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenethyl-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocin-8-ol hydrobromide involves several key steps. One common method starts with the cyclization of tetrahydropyridines to form the benzazonine structure.
Industrial Production Methods
Industrial production of phenazocine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific catalysts and reagents to facilitate the cyclization and functionalization steps .
Chemical Reactions Analysis
Types of Reactions
Phenazocine undergoes various chemical reactions, including:
Oxidation: Phenazocine can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert phenazocine into its corresponding alcohols or amines.
Substitution: Phenazocine can undergo substitution reactions, particularly at the aromatic ring or the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Phenazocine has been extensively studied for its applications in various fields:
Chemistry: Used as a reference compound in analytical chemistry for studying opioid receptors.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Employed as an analgesic in clinical settings for pain management.
Industry: Utilized in the development of new analgesic drugs and formulations.
Mechanism of Action
Phenazocine exerts its effects primarily by binding to opioid receptors in the central nervous system. It has a high affinity for the mu-opioid receptor, which is responsible for its analgesic properties. The binding of phenazocine to these receptors inhibits the release of neurotransmitters, leading to reduced pain perception .
Comparison with Similar Compounds
Phenazocine is structurally similar to other benzomorphan derivatives, such as:
Pentazocine: Another synthetic opioid with similar analgesic properties but different receptor binding profiles.
Cyclazocine: Known for its mixed agonist-antagonist properties at opioid receptors.
Metazocine: Shares structural similarities but has distinct pharmacological effects.
Phenazocine is unique due to its potent analgesic effects and specific receptor binding characteristics, making it a valuable compound in pain management and research .
Properties
CAS No. |
76777-23-6 |
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Molecular Formula |
C20H24BrNO |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
9-(2-phenylethyl)-9-azatricyclo[6.4.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrobromide |
InChI |
InChI=1S/C20H23NO.BrH/c22-17-8-9-18-19(14-17)16-7-4-11-21(20(18)13-16)12-10-15-5-2-1-3-6-15;/h1-3,5-6,8-9,14,16,20,22H,4,7,10-13H2;1H |
InChI Key |
CXPCUYTVAHQYNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C3=C2C=C(C=C3)O)N(C1)CCC4=CC=CC=C4.Br |
Origin of Product |
United States |
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